3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

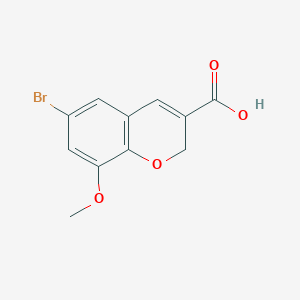

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, commonly referred to as DM-PIP, is a synthetic compound with a variety of uses in scientific research. It is a colorless, odorless, and relatively stable liquid which is soluble in a variety of organic solvents. DM-PIP is of interest to researchers due to its ability to act as an agonist for a number of receptors and its potential applications in drug development.

Scientific Research Applications

Neuroprotective and Antioxidant Properties

- Neuroprotection and Alzheimer's Treatment : The compound SP-04, related to 3,3-dimethyl-1-(piperazin-1-yl)butan-1-one, has been synthesized and evaluated for its neuroprotective properties, suggesting potential as a treatment for Alzheimer's disease. It exhibits acetylcholinesterase inhibitory activity and offers protection against amyloid-beta toxicity, indicating a multi-target therapeutic approach (Lecanu et al., 2010).

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activities : Novel derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine have shown significant antibacterial and antifungal activities, suggesting their potential in combating microbial infections (Rajkumar et al., 2014).

- Antifungal Azoles : Compounds with a piperazinyl motif have demonstrated substantial antifungal activity against a variety of fungal cultures, including Candida and Aspergillus species, highlighting their potential as antifungal agents (Upadhayaya et al., 2004).

Anticonvulsant and Pain Management

- Anticonvulsant and Pain Reduction : A study on the synthesis of piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids demonstrated broad-spectrum anticonvulsant activity and efficacy in reducing pain responses, marking them as potential new hybrid anticonvulsants (Kamiński et al., 2016).

Anticancer Properties

- Anticancer Activity : A series of polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, have shown significant anticancer activity across various cancer cell lines, suggesting their potential as anticancer agents (Turov, 2020).

Miscellaneous Applications

- Luminescent Properties and Electron Transfer : Piperazine substituted naphthalimide compounds have exhibited interesting luminescent properties and photo-induced electron transfer capabilities, which can be utilized in various scientific applications, including material sciences (Gan et al., 2003).

- Multifunctional Antioxidants : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing antioxidant and chelating properties, have been identified as potential candidates for the treatment of age-related diseases like cataracts, AMD, and Alzheimer's dementia (Jin et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,3-dimethyl-1-piperazin-1-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)8-9(13)12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTVUKIOKILONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585499 |

Source

|

| Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253175-46-1 |

Source

|

| Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)